molecular formula C9H9ClN2O4 B1269872 N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide CAS No. 430460-20-1

N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide

Cat. No.: B1269872
CAS No.: 430460-20-1
M. Wt: 244.63 g/mol
InChI Key: MTINYARLRNISBG-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitroaniline.

    Acetylation: The 4-chloro-3-nitroaniline is then acetylated using acetic anhydride to form N-(4-chloro-3-nitrophenyl)acetamide.

    Methoxylation: Finally, the N-(4-chloro-3-nitrophenyl)acetamide is treated with methoxyacetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Hydrolysis: The methoxyacetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.

    Reduction: N-(4-amino-3-nitrophenyl)-2-methoxyacetamide.

    Hydrolysis: 4-chloro-3-nitroaniline and methoxyacetic acid.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical and physical properties.

    Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

  • 4-chloro-3-nitrophenol
  • 4-chloro-2-nitroaniline
  • N-(4-chloro-3-nitrophenyl)acetamide

Comparison: N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide moiety, which imparts distinct chemical and physical properties compared to similar compounds. For instance, the methoxyacetamide group enhances the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and materials science. Additionally, the combination of chloro and nitro groups on the phenyl ring provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-5-9(13)11-6-2-3-7(10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTINYARLRNISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358306
Record name N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430460-20-1
Record name N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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